molecular formula C4H8F4N2O4 B145376 Ammonium tetrafluorosuccinate CAS No. 126996-02-9

Ammonium tetrafluorosuccinate

Cat. No.: B145376
CAS No.: 126996-02-9
M. Wt: 224.11 g/mol
InChI Key: FQMYEKRVNAZKOD-UHFFFAOYSA-N
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Description

Ammonium tetrafluorosuccinate is an organofluorine compound with the chemical formula (NH4)2C4F4O4. It is a derivative of tetrafluorosuccinic acid, where the carboxylic acid groups are neutralized by ammonium ions. This compound is known for its unique properties due to the presence of fluorine atoms, which impart high thermal stability and resistance to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium tetrafluorosuccinate can be synthesized by reacting tetrafluorosuccinic acid with ammonium hydroxide. The reaction typically involves dissolving tetrafluorosuccinic acid in water and slowly adding ammonium hydroxide under controlled conditions to form the ammonium salt. The reaction can be represented as follows:

C4F4O4H2+2NH4OH(NH4)2C4F4O4+2H2OC4F4O4H2 + 2NH4OH → (NH4)2C4F4O4 + 2H2O C4F4O4H2+2NH4OH→(NH4)2C4F4O4+2H2O

The reaction is exothermic and should be carried out under controlled temperature to avoid decomposition of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where precise control of temperature and pH is maintained. The process includes the purification of the product through crystallization and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Ammonium tetrafluorosuccinate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under specific conditions.

    Hydrolysis: In the presence of water and heat, this compound can hydrolyze to form tetrafluorosuccinic acid and ammonium hydroxide.

    Thermal Decomposition: At high temperatures, the compound decomposes to release fluorine-containing gases.

Common Reagents and Conditions:

    Nucleophiles: Such as hydroxide ions, can substitute fluorine atoms.

    Water and Heat: For hydrolysis reactions.

    High Temperatures: For thermal decomposition.

Major Products Formed:

    Tetrafluorosuccinic Acid: Formed during hydrolysis.

    Fluorine-Containing Gases: Released during thermal decomposition.

Scientific Research Applications

Ammonium tetrafluorosuccinate has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in biological systems due to its stability and reactivity.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of high-performance materials and coatings due to its thermal stability and resistance to chemical reactions.

Mechanism of Action

Ammonium tetrafluorosuccinate can be compared with other similar compounds, such as:

    Ammonium Perfluorooctanoate: Used in the production of fluoropolymers.

    Ammonium Bifluoride: Known for its use in industrial applications and as a fluorinating agent.

Uniqueness: this compound is unique due to its specific structure, which imparts high thermal stability and resistance to chemical reactions. This makes it suitable for applications where such properties are essential.

Comparison with Similar Compounds

  • Ammonium Perfluorooctanoate
  • Ammonium Bifluoride
  • Tetrafluorosuccinic Acid

Properties

IUPAC Name

diazanium;2,2,3,3-tetrafluorobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F4O4.2H3N/c5-3(6,1(9)10)4(7,8)2(11)12;;/h(H,9,10)(H,11,12);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMYEKRVNAZKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(=O)[O-])(F)F)(F)F)[O-].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372237
Record name Ammonium perfluorobutanedioiate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126996-02-9
Record name Ammonium perfluorobutanedioiate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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